(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S3/c1-2-16-6-3-8-18-20(16)23-22(31-18)25-13-11-24(12-14-25)21(27)17-7-4-10-26(17)32(28,29)19-9-5-15-30-19/h3,5-6,8-9,15,17H,2,4,7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSULDFHXQYHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule notable for its potential biological activities. Its structure includes a piperazine ring, a pyrrolidine ring, and a thiazole moiety, suggesting a diverse range of pharmacological interactions. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.
The unique combination of functional groups in this compound suggests multiple mechanisms of action. The thiazole and sulfonamide groups could enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
Key Structural Components
- Piperazine Ring : Commonly associated with neuroactive properties.
- Thiazole Moiety : Known for antimicrobial and anticancer activities.
- Pyrrolidine Ring : Often linked to analgesic and anti-inflammatory effects.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant activity against various bacterial strains. The presence of the thiazole moiety in this compound suggests potential antimicrobial efficacy, particularly against resistant strains like Mycobacterium tuberculosis through inhibition of essential biosynthetic pathways.
Anticancer Effects
Several studies have demonstrated that compounds containing piperazine and pyrrolidine frameworks possess anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective dose-response relationships .
Case Studies
- Anticancer Activity : A study evaluated a series of thiazolidinone derivatives, revealing that modifications at specific positions significantly enhanced anticancer activity against breast cancer cells. The most active compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation .
- Antimicrobial Efficacy : Another investigation focused on the inhibition of DprE1, an enzyme crucial for the cell wall synthesis in Mycobacterium tuberculosis. Compounds with similar structural features to our target compound exhibited potent inhibitory effects, suggesting that our compound may share this mechanism .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Ethylphenyl)-piperazine | Contains piperazine; lacks thiazole | Antidepressant effects |
| 2-Thienyl-pyrrolidine | Contains thiophene; simpler structure | Anticancer properties |
| Benzothiazole derivatives | Thiazole core; varied substituents | Antimicrobial activity |
This comparison highlights the unique structural aspects of the target compound that may enhance its biological efficacy compared to simpler analogs.
Research Findings and Predictive Models
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate the biological activities based on structural characteristics. These models suggest that the compound has potential applications across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes can be contextualized against related derivatives, as highlighted in synthesis and evaluation studies. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Core Modifications: The target compound’s benzo[d]thiazole moiety distinguishes it from analogs like MK47 and MK41, which use simpler aryl groups (e.g., trifluoromethylphenyl). The thiophen-2-ylsulfonyl group in the target compound may confer metabolic stability compared to non-sulfonylated thiophene derivatives (e.g., MK47), as sulfonyl groups often reduce oxidative degradation .
Synthetic Accessibility :
- Yields for analogs vary significantly (35–85%), with sulfonamide-containing compounds (e.g., tetrazole-thiol derivatives) generally achieving higher yields due to optimized coupling protocols . The target compound’s complex architecture likely requires multi-step synthesis, though specific data are unavailable in the provided evidence.
Biological Implications: MK47 and MK41 demonstrated moderate activity in serotonin receptor assays, suggesting that the target compound’s piperazine-pyrrolidinone linkage could similarly modulate CNS targets . The nitrophenyl group in MK70 reduced activity, highlighting the importance of electron-donating substituents (e.g., ethyl in the target compound) for optimal interactions .
Notes
- Substituent effects (e.g., electron-withdrawing vs. donating groups) on piperazine-based compounds are critical for tuning activity, as demonstrated in MK70 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
